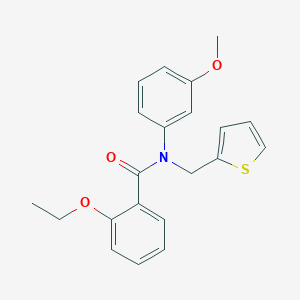![molecular formula C15H16N2OS B257437 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential uses in various fields of study.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by modulating specific molecular pathways that are involved in various physiological processes. This makes the compound a potential candidate for the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. However, one limitation of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs and therapies that target specific molecular pathways. Another area of interest is in the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile involves several steps. The starting materials include 2,5-dimethyl-1,3-oxazole-4-carbonitrile and 4-methylthiophenol. These two compounds are reacted in the presence of a catalyst and other reagents to produce the desired product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The compound has been shown to have potential as a lead compound for the development of new drugs that target specific molecular pathways.
Propriétés
Nom du produit |
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-tert-butyl-5-(4-methylphenyl)sulfanyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)19-13-12(9-16)17-14(18-13)15(2,3)4/h5-8H,1-4H3 |
Clé InChI |
DDGSRFOWFDTWPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B257380.png)